2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)-
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Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)- is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrimidinone core with an amino group at the 4-position, a hydroxymethyl group attached to an oxathiolane ring at the 1-position, and a methyl group at the 5-position. The (2S-trans) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution using an appropriate amine.
Construction of the Oxathiolane Ring: The oxathiolane ring can be formed through a cyclization reaction involving a thiol and an epoxide.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Methylation: The methyl group at the 5-position can be introduced via a methylation reaction using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Cyclization: Acidic or basic catalysts, heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives.
Cyclization: Fused ring systems.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by inhibiting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(2-hydroxyethyl)-5-methyl-: Similar structure but lacks the oxathiolane ring.
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-dioxolan-5-yl)-5-methyl-: Similar structure but contains a dioxolane ring instead of an oxathiolane ring.
2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-thiazolan-5-yl)-5-methyl-: Similar structure but contains a thiazolane ring instead of an oxathiolane ring.
Uniqueness
The presence of the oxathiolane ring in 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-5-methyl-, (2S-trans)- imparts unique chemical and biological properties. This ring structure can influence the compound’s stability, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
149819-51-2 |
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Molecular Formula |
C9H13N3O3S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c1-5-2-12(9(14)11-8(5)10)6-4-16-7(3-13)15-6/h2,6-7,13H,3-4H2,1H3,(H2,10,11,14)/t6-,7-/m0/s1 |
InChI Key |
ZQVQEBGUQLDSPM-BQBZGAKWSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@@H]2CS[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CSC(O2)CO |
Origin of Product |
United States |
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